(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Overview
Description
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds with structural elements similar to the described chemical have been synthesized through advanced organic synthesis techniques. For instance, the synthesis of complex spiroketals and furo[2,3-d]pyridines demonstrates the application of these compounds in exploring stereo- and enantioselective synthesis processes, contributing to the development of new synthetic methodologies (Meilert et al., 2004), (Morita & Shiotani, 1986). These studies provide a foundation for the synthesis of complex molecular architectures, offering potential routes for the synthesis of molecules with the given structure.
Applications in Medicinal Chemistry
Structurally similar molecules have been evaluated for their biological activities, such as cytotoxicity against cancer cell lines, showcasing the potential of these compounds in the development of new therapeutic agents (Meilert et al., 2004). This highlights the relevance of researching the biological properties of the described compound and its analogs, contributing to the discovery of novel drug candidates.
Material Science and Corrosion Inhibition
The study of epoxy derivatives of structurally related molecules for their application as corrosion inhibitors in mild steel demonstrates the versatility of these compounds in material science (Koulou et al., 2020). This suggests the potential application of the described molecule in protecting materials from degradation, contributing to the development of more durable and sustainable materials.
Properties
IUPAC Name |
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[[(2R)-2-pyridin-3-ylpyrrolidin-1-yl]methyl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2)22-15-14(20)13(21-16(15)23-17)10-19-8-4-6-12(19)11-5-3-7-18-9-11/h3,5,7,9,12-16,20H,4,6,8,10H2,1-2H3/t12-,13-,14+,15-,16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBQACBMQVEKKG-IBEHDNSVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CN3CCCC3C4=CN=CC=C4)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN3CCC[C@@H]3C4=CN=CC=C4)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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